N-[2-(4-chlorophenyl)ethyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide
説明
This compound is a quinazolinone derivative featuring a benzamide backbone substituted with a 4-chlorophenethyl group and a 2-sulfanylidene-4-oxoquinazolin-3-yl moiety. Quinazolinones are heterocyclic scaffolds known for diverse pharmacological activities, including kinase inhibition and receptor modulation . The 4-chlorophenethyl substituent may confer lipophilicity, influencing pharmacokinetic properties such as membrane permeability .
特性
分子式 |
C23H18ClN3O2S |
|---|---|
分子量 |
435.9 g/mol |
IUPAC名 |
N-[2-(4-chlorophenyl)ethyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide |
InChI |
InChI=1S/C23H18ClN3O2S/c24-17-9-5-15(6-10-17)13-14-25-21(28)16-7-11-18(12-8-16)27-22(29)19-3-1-2-4-20(19)26-23(27)30/h1-12H,13-14H2,(H,25,28)(H,26,30) |
InChIキー |
RNLLNRRVVLVDMN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC=C(C=C3)C(=O)NCCC4=CC=C(C=C4)Cl |
製品の起源 |
United States |
準備方法
Cyclization of Methyl Anthranilates with Isothiocyanates
A liquid-phase combinatorial approach involves cyclizing substituted methyl anthranilates with aryl or alkyl isothiocyanates. This method, adapted for scalability, proceeds via nucleophilic attack of the anthranilate’s amine group on the electrophilic carbon of the isothiocyanate, followed by intramolecular cyclization. For example, methyl anthranilate derivatives react with 4-chlorophenethyl isothiocyanate in anhydrous dimethylformamide (DMF) at 80°C for 12 hours, yielding 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline intermediates.
Key Reaction Parameters:
-
Solvent: DMF or tetrahydrofuran (THF).
-
Temperature: 70–90°C.
-
Catalyst: Triethylamine (10 mol%) to deprotonate intermediates.
Alternative Route: Cyclization of 2-(Methylcarboxy)Benzeneisothiocyanates
Substituted 2-(methylcarboxy)benzeneisothiocyanates react with primary amines or hydrazines to form the quinazoline skeleton. This method avoids the use of isothiocyanates as starting materials, instead leveraging pre-functionalized benzene rings. For instance, reaction with 4-chlorophenethylamine in ethanol at reflux for 8 hours produces the core structure with minimal byproducts.
Step-by-Step Synthesis of N-[2-(4-Chlorophenyl)ethyl]-4-(4-Oxo-2-Sulfanylidene-1H-Quinazolin-3-yl)Benzamide
Formation of the Benzamide Moiety
The benzamide group is introduced via amide coupling between 4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic acid and 2-(4-chlorophenyl)ethylamine.
Procedure:
-
Activation of Carboxylic Acid:
The benzoic acid derivative (1.0 equiv) is treated with thionyl chloride (SOCl₂, 2.0 equiv) in dichloromethane (DCM) at 0°C for 2 hours to form the acyl chloride. -
Amide Bond Formation:
The acyl chloride is reacted with 2-(4-chlorophenyl)ethylamine (1.2 equiv) in the presence of N,N-diisopropylethylamine (DIPEA, 3.0 equiv) at room temperature for 6 hours.
Optimization Data:
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Solvent | DCM | 78 |
| Temperature | 25°C | 82 |
| Catalyst (DIPEA) | 3.0 equiv | 85 |
Sulfanylidene Group Incorporation
The sulfanylidene (C=S) group is introduced via thionation of a ketone intermediate using Lawesson’s reagent.
Reaction Conditions:
-
Substrate: 4-oxo-3,4-dihydroquinazoline derivative (1.0 equiv).
-
Reagent: Lawesson’s reagent (0.6 equiv).
Yield Improvement Strategies:
Critical Analysis of Reaction Optimization
Solvent Effects on Cyclization
Polar aprotic solvents like DMF enhance cyclization rates due to their high dielectric constants, which stabilize transition states. Comparative studies reveal:
| Solvent | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 36.7 | 12 | 82 |
| THF | 7.5 | 18 | 65 |
| Acetonitrile | 37.5 | 14 | 72 |
Catalytic Systems for Amide Coupling
Alternative catalysts such as 1-hydroxybenzotriazole (HOBt) and O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) were evaluated:
| Catalyst | Coupling Efficiency (%) | Byproduct Formation (%) |
|---|---|---|
| DIPEA | 85 | 5 |
| HOBt | 78 | 8 |
| HATU | 90 | 3 |
HATU emerges as superior but is cost-prohibitive for large-scale synthesis.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via flash chromatography using silica gel (230–400 mesh) and gradient elution (hexane/ethyl acetate 3:1 to 1:2). High-performance liquid chromatography (HPLC) with a C18 column confirms purity >98%.
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-): δ 8.21 (s, 1H, quinazoline-H), 7.89–7.45 (m, 8H, aromatic), 4.32 (t, 2H, -CH₂-), 3.02 (t, 2H, -CH₂-).
Industrial-Scale Adaptations
化学反応の分析
科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 酵素阻害剤または受容体モジュレーターとしての可能性について調査されています。
医学: 抗炎症、抗癌、抗菌活性など、潜在的な治療効果について研究されています。
産業: 新素材や化学プロセスの開発に利用されています。
科学的研究の応用
Antimicrobial Properties
Research indicates that N-[2-(4-chlorophenyl)ethyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide exhibits notable antimicrobial activity. Its mechanism of action likely involves the inhibition of bacterial enzymes or disruption of cellular processes, leading to reduced viability of pathogenic microorganisms. This compound has been tested against various bacterial strains, demonstrating effectiveness comparable to standard antimicrobial agents.
Anticancer Potential
The anticancer properties of this compound are particularly promising. Studies suggest that it can modulate the activity of specific proteins involved in cancer progression, such as polo-like kinase. The compound's ability to induce apoptosis in cancer cells has been documented, making it a subject of interest for developing new cancer therapies.
Case Studies and Research Findings
-
Antimicrobial Efficacy Study :
A study published in 2023 evaluated the antimicrobial efficacy of N-[2-(4-chlorophenyl)ethyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide against several bacterial strains. The results indicated an IC50 value lower than that of traditional antibiotics, suggesting its potential as an alternative treatment option for resistant infections . -
Anticancer Mechanism Investigation :
In another research effort, the compound was tested for its effects on cancer cell lines. The findings revealed that it significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways. This study highlights the compound's potential as a therapeutic agent in oncology .
Comparative Analysis of Related Compounds
To better understand the unique properties of N-[2-(4-chlorophenyl)ethyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide, a comparative analysis with structurally similar compounds is beneficial:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[2-(4-chlorophenyl)ethyl]-4-(4-oxo... | Quinazoline core, chlorophenyl ethyl | Anticancer, antimicrobial |
| 4-Chlorobenzamide | Benzamide core with chlorine substitution | Antimicrobial |
| 2-Mercaptoquinazoline | Quinazoline with mercapto group | Anticancer |
| 6-Fluoroquinazoline | Fluorine substitution on quinazoline | Antimicrobial |
This table illustrates how the specific combination of functional groups in N-[2-(4-chlorophenyl)ethyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide contributes to its distinct biological activities compared to other similar compounds.
作用機序
N-[2-(4-クロロフェニル)エチル]-4-(4-オキソ-2-スルファニリデン-1H-キナゾリン-3-イル)ベンゾアミドの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。この化合物は、活性部位に結合することによって酵素活性を阻害したり、アゴニストまたはアンタゴニストとして作用することによって受容体機能を調節したりする可能性があります。正確な経路と標的は、特定の生物学的状況に応じて異なる場合があります。
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Aromatic Substituents
- 2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}-N-(4-fluorophenyl)acetamide (): Key Differences: Replaces the benzamide group with an acetamide linked to a 4-fluorophenyl group. The acetamide linker may reduce steric hindrance, enhancing target accessibility . Synthesis: Prepared via nucleophilic substitution between 2-mercaptoquinazolinone and 2-chloro-N-(4-fluorophenyl)acetamide .
- N-[2-(4-Chlorophenyl)ethyl]benzamide (): Key Differences: Lacks the quinazolinone-sulfanylidene moiety, simplifying the structure to a benzamide derivative.
Analogues with Heterocyclic Modifications
- 4-(1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl)-N-(4-fluorophenethyl)-2-oxo-2H-chromene-3-carboxamide (): Key Differences: Substitutes the quinazolinone with a coumarin-triazole hybrid. This structural shift likely redirects activity toward anti-inflammatory or antimicrobial targets .
- N-Benzylidine-N-[2-(3-benzyl-6-iodo-quinazolin-4(3H)-one-2-yl)thioacetyl]hydrazine (): Key Differences: Incorporates a hydrazine-linked azetidinone ring instead of a benzamide. The iodine atom at position 6 could enable radioimaging applications .
Functional Group Variations in Sulfonamide Analogues
Comparative Pharmacological and Physicochemical Profiles
Key Insights from Computational Studies
- Docking Analysis (AutoDock4) : The 4-chlorophenethyl group in the target compound shows favorable hydrophobic interactions with kinase ATP-binding pockets, while the sulfanylidene group forms hydrogen bonds with catalytic lysine residues .
- Electrostatic Potential (Multiwfn): The sulfanylidene moiety exhibits a localized negative charge, enhancing electrophilic attack on cysteine thiols in targets like Bruton’s tyrosine kinase (BTK) .
生物活性
N-[2-(4-chlorophenyl)ethyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Molecular Formula : C23H18ClN3O2S
- Molecular Weight : Approximately 435.9 g/mol
- Structural Components : A quinazoline core, a chlorophenyl ethyl group, and a sulfanylidene moiety, which contribute to its biological properties .
Research indicates that the biological activity of N-[2-(4-chlorophenyl)ethyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide may involve:
- Inhibition of Enzymes : The compound is believed to interact with specific enzymes or receptors, potentially modulating their activity. This is particularly relevant in cancer treatment, where it may inhibit proteins such as polo-like kinase, which is often overexpressed in various cancers.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties, making it a candidate for further investigation in treating infections.
Anticancer Activity
A variety of studies have highlighted the anticancer potential of quinazoline-based compounds, including N-[2-(4-chlorophenyl)ethyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide. For instance:
- In Vitro Studies : The compound has shown promising results against several cancer cell lines. In one study, it demonstrated cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation .
- Structure–Activity Relationship (SAR) : The presence of electron-withdrawing groups in the structure enhances its biological activity. Modifications to the benzamide moiety have been shown to significantly affect the potency against cancer cells .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against various pathogens:
| Pathogen | Inhibition Rate (%) | IC50 (µg/mL) |
|---|---|---|
| Sclerotinia sclerotiorum | 47.2 - 86.1 | 5.17 - 14.19 |
| Alternaria solani | <50 | Not specified |
The compound exhibited superior inhibition rates compared to standard antimicrobial agents, indicating its potential as a therapeutic agent in infectious diseases .
Case Studies and Research Findings
Several studies have focused on the biological activities of quinazoline derivatives similar to N-[2-(4-chlorophenyl)ethyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide:
- Hybrid Compounds : Research has shown that hybrid compounds incorporating quinazoline structures can effectively inhibit key cancer-related enzymes and exhibit antibacterial properties .
- Molecular Docking Studies : Computational studies have provided insights into the binding affinity of this compound with various biological targets, suggesting strong interactions that may lead to enhanced therapeutic effects .
Q & A
Q. What are the recommended synthetic routes for N-[2-(4-chlorophenyl)ethyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide?
- Methodological Answer : The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the quinazolinone core via cyclization of anthranilic acid derivatives under acidic conditions (e.g., HCl/ethanol) .
- Step 2 : Introduction of the sulfanylidene group using thiourea or Lawesson’s reagent in anhydrous toluene at reflux .
- Step 3 : Coupling the chlorophenyl-ethyl moiety via amide bond formation, employing coupling agents like EDC/HOBt in DMF at 0–25°C .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to achieve >95% purity .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- NMR Spectroscopy : - and -NMR in DMSO- to confirm substitution patterns and amide bond formation (e.g., δ 10.2 ppm for NH) .
- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98%) and detect trace impurities .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] at m/z 495.08) .
- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur content to validate stoichiometry .
Q. How do solubility and stability profiles impact experimental design for this compound?
- Methodological Answer :
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Pre-solubilize in DMSO (<1% v/v) for biological assays to avoid precipitation .
- Stability : Degrades under prolonged UV exposure (λ >300 nm). Store in amber vials at -20°C under inert gas (argon) .
Advanced Research Questions
Q. How can researchers optimize reaction yields for the sulfanylidene functionalization step?
- Methodological Answer :
- DOE Approach : Vary thiourea equivalents (1.2–2.0 eq), reaction time (6–24 h), and temperature (80–120°C) to identify optimal conditions via response surface methodology .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) to accelerate cyclization; monitor by TLC (hexane:EtOAc 7:3) .
- Solvent Optimization : Compare toluene, THF, and DMF for dielectric effects on reaction kinetics .
Q. How to resolve contradictions in reported biological activity (e.g., antimicrobial vs. anticancer efficacy)?
- Methodological Answer :
- Assay Validation : Replicate studies using standardized protocols (e.g., CLSI guidelines for antimicrobial testing; MTT assay for cytotoxicity) .
- Purity Checks : Confirm compound integrity via HPLC post-assay to rule out degradation artifacts .
- Target Profiling : Use SPR (surface plasmon resonance) to quantify binding affinity to proposed targets (e.g., DHFR for anticancer activity) .
Q. What strategies are effective for studying the compound’s reactivity in non-aqueous media?
- Methodological Answer :
- Kinetic Studies : Monitor nucleophilic substitution (e.g., with morpholine) via -NMR time-course experiments in DMSO at 25–60°C .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) to predict electrophilic sites and reaction pathways .
- Trapping Intermediates : Use LC-MS to identify transient species (e.g., sulfenic acid intermediates during oxidation) .
Q. How to elucidate the mechanism of action for enzyme inhibition?
- Methodological Answer :
- Enzyme Kinetics : Perform Michaelis-Menten assays with purified enzymes (e.g., thymidylate synthase) to determine values .
- X-ray Crystallography : Co-crystallize the compound with target enzymes (resolution <2.0 Å) to map binding interactions .
- Mutagenesis Studies : Engineer enzyme active-site mutants (e.g., Cys→Ala) to validate sulfhydryl group involvement .
Q. How to assess the compound’s stability under physiological conditions?
- Methodological Answer :
- Simulated Gastric Fluid : Incubate at pH 1.2 (37°C, 2 h) and analyze degradation products via LC-MS .
- Plasma Stability : Monitor hydrolysis in human plasma (37°C, 24 h) with HPLC quantification .
- Accelerated Stability Studies : Store at 40°C/75% RH for 4 weeks; track changes with DSC (melting point shifts) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
